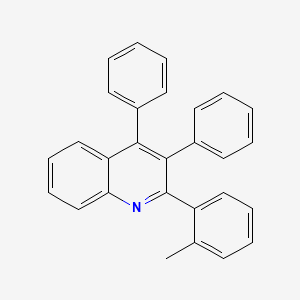![molecular formula C16H13NOS B14583930 5-(Thiophen-2-yl)-1,3,4,9b-tetrahydro-2H-indeno[1,2-b]pyridin-2-one CAS No. 61449-89-6](/img/structure/B14583930.png)
5-(Thiophen-2-yl)-1,3,4,9b-tetrahydro-2H-indeno[1,2-b]pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Thiophen-2-yl)-1,3,4,9b-tetrahydro-2H-indeno[1,2-b]pyridin-2-one is a heterocyclic compound that features a thiophene ring fused to an indeno-pyridine structure. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring, a sulfur-containing five-membered ring, imparts unique electronic properties to the molecule, making it a valuable scaffold for drug development and other scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-2-yl)-1,3,4,9b-tetrahydro-2H-indeno[1,2-b]pyridin-2-one typically involves multicomponent reactions. One common method is the Ugi-Zhu three-component reaction, which is followed by a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration process. This method uses toluene as the solvent, ytterbium (III) triflate as the Lewis acid catalyst, and microwave-dielectric heating to increase the overall yield and reduce reaction time .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of multicomponent reactions and the use of efficient catalysts and heating methods can be scaled up for industrial applications. The use of microwave-dielectric heating and Lewis acid catalysts like ytterbium (III) triflate can be adapted for larger-scale synthesis to meet industrial demands.
化学反応の分析
Types of Reactions
5-(Thiophen-2-yl)-1,3,4,9b-tetrahydro-2H-indeno[1,2-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the electronic properties of the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
科学的研究の応用
5-(Thiophen-2-yl)-1,3,4,9b-tetrahydro-2H-indeno[1,2-b]pyridin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor and other biological activities.
作用機序
The mechanism of action of 5-(Thiophen-2-yl)-1,3,4,9b-tetrahydro-2H-indeno[1,2-b]pyridin-2-one involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to modulate enzyme activity, inhibit kinases, and interact with cellular receptors. These interactions can lead to the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses .
類似化合物との比較
Similar Compounds
Thiophene-2-carbohydrazide: Used in the synthesis of triazole derivatives with antimicrobial and chemotherapeutic profiles.
2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: Synthesized via multicomponent reactions and used in medicinal chemistry.
Thiophene-2-boronic acid pinacol ester: Utilized in organic synthesis and material science.
Uniqueness
5-(Thiophen-2-yl)-1,3,4,9b-tetrahydro-2H-indeno[1,2-b]pyridin-2-one stands out due to its fused indeno-pyridine structure, which imparts unique electronic and steric properties. This makes it a versatile scaffold for drug development and other applications, offering advantages over simpler thiophene derivatives.
特性
CAS番号 |
61449-89-6 |
|---|---|
分子式 |
C16H13NOS |
分子量 |
267.3 g/mol |
IUPAC名 |
5-thiophen-2-yl-1,3,4,9b-tetrahydroindeno[1,2-b]pyridin-2-one |
InChI |
InChI=1S/C16H13NOS/c18-14-8-7-12-15(13-6-3-9-19-13)10-4-1-2-5-11(10)16(12)17-14/h1-6,9,16H,7-8H2,(H,17,18) |
InChIキー |
QPROQZMSGMAUGX-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC2C1=C(C3=CC=CC=C23)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



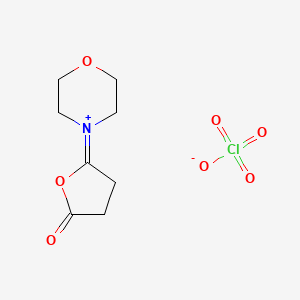
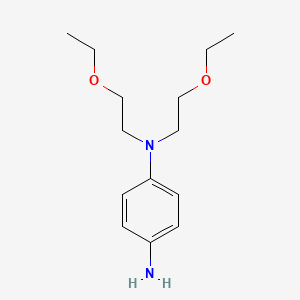
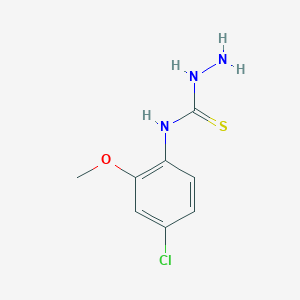


![Ethyl 4-[acetyl(phenyl)amino]piperidine-4-carboxylate](/img/structure/B14583906.png)
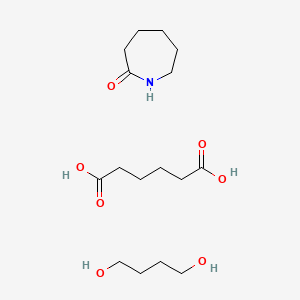
![1,2,4,5-Tetramethylidenespiro[2.2]pentane](/img/structure/B14583936.png)
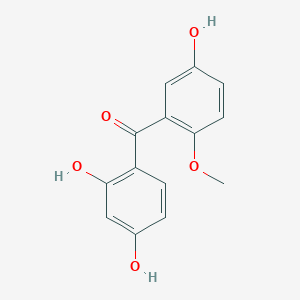
![1-{3-[(But-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14583941.png)
![4-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14583943.png)
